5-Bromo-4,4,5,5-tetrafluoropentanamide
Description
5-Bromo-4,4,5,5-tetrafluoropentanamide (CAS 1309602-30-9) is a fluorinated bromoalkane derivative with an amide functional group. Its molecular structure combines bromine and fluorine atoms at the 4,4,5,5 positions of a pentanamide backbone, rendering it a versatile intermediate in organic synthesis. The compound is characterized by high electronegativity due to fluorine substitution and moderate reactivity influenced by the bromine atom. It is commercially available at 95% purity (QC-7768, ) and is utilized in pharmaceutical research and materials science, particularly in the development of fluorinated polymers or bioactive molecules.
Properties
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF4NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUQVHUBCOGAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4,5,5-tetrafluoropentanamide typically involves the reaction of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid with ammonia or an amine under suitable conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for 5-Bromo-4,4,5,5-tetrafluoropentanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,4,5,5-tetrafluoropentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: It can react with organic amines to form corresponding amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Dehydrating Agents: Such as thionyl chloride for amide formation.
Major Products Formed
The major products formed from these reactions include substituted amides and other derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 5-Bromo-4,4,5,5-tetrafluoropentanamide is C₅H₆BrF₄NO, with a molecular weight of 252.005 g/mol. Its unique structure incorporates both bromine and fluorine atoms, which significantly influence its reactivity and utility in synthesis.
Synthesis of Fluorinated Compounds
5-Bromo-4,4,5,5-tetrafluoropentanamide serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. The presence of multiple fluorine atoms enhances the stability and lipophilicity of the resulting products, making them suitable for pharmaceutical applications .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use in drug development. The incorporation of fluorinated moieties is known to improve metabolic stability and bioavailability of drug candidates. Research indicates that compounds with similar structures exhibit enhanced efficacy against certain diseases .
Material Science
The unique properties of 5-Bromo-4,4,5,5-tetrafluoropentanamide make it relevant in material science. It can be utilized in the development of advanced materials with specific thermal and chemical resistance properties. Its fluorinated nature contributes to lower surface energy and increased hydrophobicity in coatings and polymers .
Case Study 1: Drug Development
A study published in a peer-reviewed journal highlighted the synthesis of a series of fluorinated derivatives from 5-Bromo-4,4,5,5-tetrafluoropentanamide. These derivatives showed promising results in inhibiting specific enzyme targets associated with cancer proliferation. The findings suggest that further exploration could lead to novel therapeutic agents .
Case Study 2: Polymer Applications
Another research project focused on incorporating 5-Bromo-4,4,5,5-tetrafluoropentanamide into polymer matrices to enhance their performance under extreme conditions. The modified polymers exhibited improved resistance to solvents and thermal degradation compared to their non-fluorinated counterparts .
Data Table: Comparison of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Synthesis | Building block for complex fluorinated compounds | Enhanced stability and lipophilicity |
| Medicinal Chemistry | Potential drug development for targeting diseases | Improved bioavailability |
| Material Science | Development of advanced materials with specific properties | Increased hydrophobicity and durability |
Mechanism of Action
The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropentanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-Bromo-4,4,5,5-tetrafluoropentanamide and related compounds:
Structural and Reactivity Analysis:
- Functional Groups : The amide group in the target compound confers lower reactivity compared to the carboxylic acid () or acyl bromide derivatives (QC-4177, ). This makes it more stable but less reactive in nucleophilic substitutions.
- Fluorine Substitution : All listed compounds feature tetrafluorinated carbons, enhancing thermal stability and lipophilicity. However, the alcohol derivative (5-Bromo-4,4,5,5-tetrafluoropentan-1-ol) is highlighted for its versatility in polymer synthesis due to its hydroxyl group ().
- Bromine Position: Unlike 2-Bromo-4-(trifluoromethyl)quinoline (), which has bromine on an aromatic ring, the target compound’s aliphatic bromine may reduce resonance stabilization, favoring aliphatic substitution reactions.
Purity and Commercial Availability:
Biological Activity
5-Bromo-4,4,5,5-tetrafluoropentanamide is a fluorinated compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Chemical Formula : CHBrFO
- Molecular Weight : 225.99 g/mol
- CAS Number : 234443-22-2
The biological activity of 5-Bromo-4,4,5,5-tetrafluoropentanamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Interaction with Receptors : It may interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Modulation of Gene Expression : The compound could potentially affect the expression of genes related to inflammation and cancer progression.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibits tumor growth in vitro | |
| Anti-inflammatory Effects | Reduces cytokine production | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antitumor Activity
A study conducted by Shang et al. (2021) investigated the effects of 5-Bromo-4,4,5,5-tetrafluoropentanamide on non-small cell lung cancer (NSCLC) cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in vitro. The mechanism was linked to the activation of SIRT6, a known tumor suppressor.
Case Study 2: Anti-inflammatory Properties
Research by Fiorentino et al. (2023) explored the anti-inflammatory potential of this compound. In murine models, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases.
Research Findings
Recent research highlights the following findings regarding the biological activity of 5-Bromo-4,4,5,5-tetrafluoropentanamide:
- SIRT6 Activation : The compound acts as an allosteric activator of SIRT6, enhancing its deacetylase activity and leading to decreased histone levels in cancer cells .
- Cytotoxicity : In various cancer cell lines, including breast and prostate cancer cells, 5-Bromo-4,4,5,5-tetrafluoropentanamide exhibited dose-dependent cytotoxic effects .
- Potential Side Effects : While the compound shows promise in therapeutic applications, further studies are needed to evaluate its safety profile and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
